tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate: is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-((2-methoxyethyl)amino)ethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen atoms.
Substitution: Substituted carbamate derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the formation of covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(ethylamino)ethyl)carbamate
- tert-Butyl (2-(propylamino)ethyl)carbamate
Comparison:
- tert-Butyl (2-(methylamino)ethyl)carbamate: Similar in structure but with a methyl group instead of a methoxyethyl group. It has different reactivity and solubility properties.
- tert-Butyl (2-(ethylamino)ethyl)carbamate: Contains an ethyl group, leading to variations in steric hindrance and reactivity.
- tert-Butyl (2-(propylamino)ethyl)carbamate: The propyl group introduces more steric bulk, affecting the compound’s interactions and reactivity.
Uniqueness: tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate is unique due to the presence of the methoxyethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective reactivity and protection of functional groups are required.
Properties
Molecular Formula |
C10H22N2O3 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methoxyethylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-5-11-7-8-14-4/h11H,5-8H2,1-4H3,(H,12,13) |
InChI Key |
YXPYESCISOJFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCOC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.